
1-(4-(3-fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(3-fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is also known as ABT-199 or Venetoclax and is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of complex molecules, including fluorinated benzamide derivatives, is a key area of research in organic chemistry. These compounds are often synthesized through multi-step reactions involving the coupling of different moieties. For instance, studies have described the synthesis of N-(ferrocenylmethyl)benzene-carboxamide derivatives using ferrocenylmethyl amine and various substituted fluorobenzoic acids. These compounds are fully characterized using techniques such as NMR, mass spectrometry, and X-ray crystallography, providing detailed insights into their molecular structures (Kelly et al., 2007).
Biological Activity
The biological activities of fluorinated benzamide derivatives and their analogs have been extensively studied. These compounds exhibit a range of activities, including cytotoxic effects against cancer cell lines. For example, certain derivatives have shown potent cytotoxic effects on breast cancer cell lines, highlighting their potential as anticancer agents. The mechanism of action often involves the generation of reactive oxygen species, leading to oxidative damage within cancer cells (Butler et al., 2013).
Antimicrobial and Antifungal Applications
Fluorinated benzamide derivatives also demonstrate antimicrobial and antifungal properties. Studies have identified compounds with significant activity against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents. These findings are crucial in the context of increasing antibiotic resistance, highlighting the importance of discovering new compounds with unique mechanisms of action (Desai et al., 2013).
Materials Science Applications
Beyond biomedical applications, fluorinated benzamide derivatives have been explored for their potential in materials science, particularly in the synthesis of aromatic polyamides with specific properties. These polymers, incorporating fluorinated benzamide units, exhibit unique physical and chemical characteristics, such as thermal stability and fluorescence. This opens up possibilities for their use in various technological applications, including the development of advanced materials for electronic and photonic devices (Sava et al., 2003).
properties
IUPAC Name |
1-[[4-[(3-fluorobenzoyl)amino]phenyl]methyl]-N-(3-fluorophenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N4O2/c25-18-4-1-3-17(11-18)23(31)28-20-9-7-16(8-10-20)13-30-14-22(27-15-30)24(32)29-21-6-2-5-19(26)12-21/h1-12,14-15H,13H2,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLXISBILDQKIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


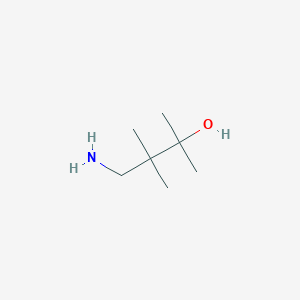
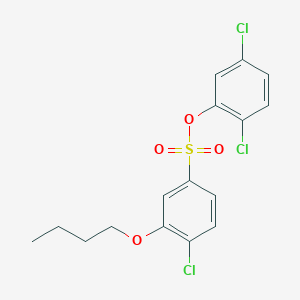
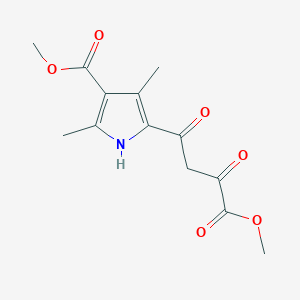

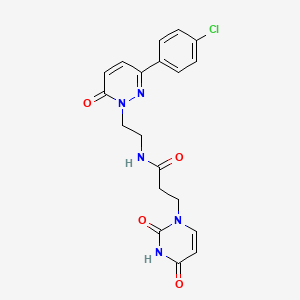

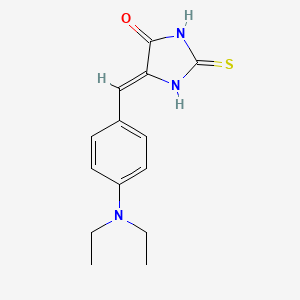
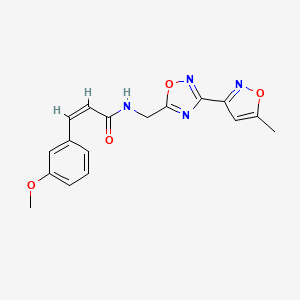

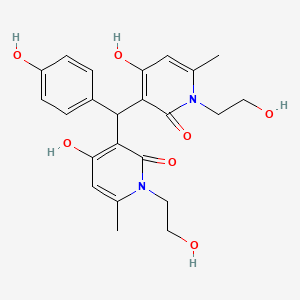
![2,4-dichloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2912995.png)
![4-butoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2912997.png)
